
4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a formyl group, a hydroxy group, and three decyloxy groups attached to the benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate typically involves the esterification of 4-formyl-3-hydroxyphenol with 3,4,5-tris(decyloxy)benzoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 4-Carboxy-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate.
Reduction: 4-Hydroxymethyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate depends on its interaction with molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The decyloxy groups contribute to the compound’s hydrophobicity, affecting its solubility and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Formyl-3-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate
- 4-Formyl-3-hydroxyphenyl 3,4,5-tris(octyloxy)benzoate
- 4-Formyl-3-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate
Uniqueness
4-Formyl-3-hydroxyphenyl 3,4,5-tris(decyloxy)benzoate is unique due to its specific combination of functional groups and alkyl chains. The presence of three decyloxy groups provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Additionally, the formyl and hydroxy groups offer versatile reactivity, enabling the compound to participate in diverse chemical reactions .
Propriétés
Numéro CAS |
502614-33-7 |
|---|---|
Formule moléculaire |
C44H70O7 |
Poids moléculaire |
711.0 g/mol |
Nom IUPAC |
(4-formyl-3-hydroxyphenyl) 3,4,5-tris-decoxybenzoate |
InChI |
InChI=1S/C44H70O7/c1-4-7-10-13-16-19-22-25-30-48-41-33-38(44(47)51-39-29-28-37(36-45)40(46)35-39)34-42(49-31-26-23-20-17-14-11-8-5-2)43(41)50-32-27-24-21-18-15-12-9-6-3/h28-29,33-36,46H,4-27,30-32H2,1-3H3 |
Clé InChI |
PWXBHCJZLJCTLU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
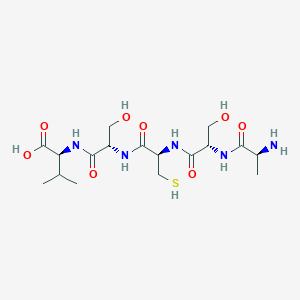
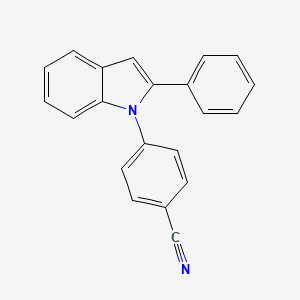
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
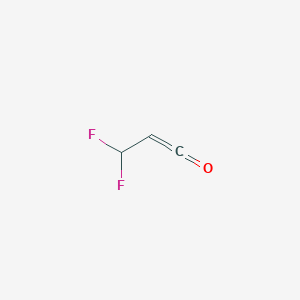
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
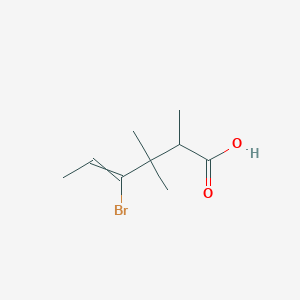
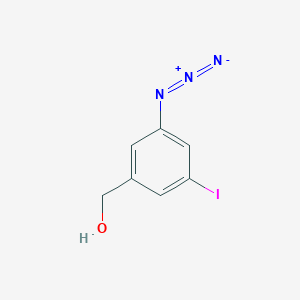
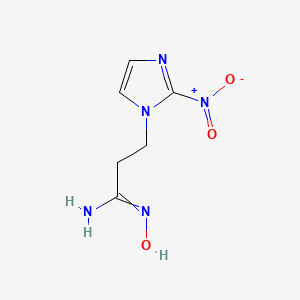
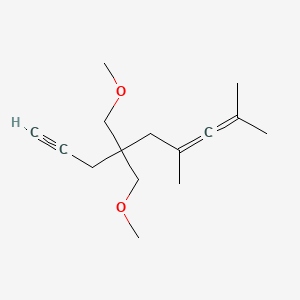

![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
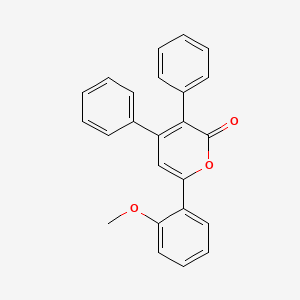
![6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate](/img/structure/B14233421.png)
